Poloxipan

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

606955-72-0 |

|---|---|

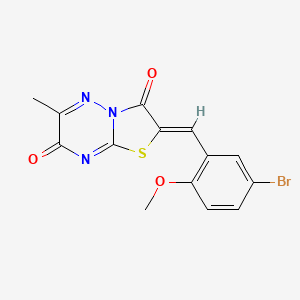

Molekularformel |

C14H10BrN3O3S |

Molekulargewicht |

380.22 g/mol |

IUPAC-Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |

InChI |

InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3/b11-6- |

InChI-Schlüssel |

UEMYVTYHECWXSR-WDZFZDKYSA-N |

Isomerische SMILES |

CC1=NN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/SC2=NC1=O |

Kanonische SMILES |

CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Poloxipan: A Pan-Specific Inhibitor of the Polo-Box Domain of Polo-like Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxipan (CAS 1239513-63-3) is a small molecule inhibitor that demonstrates pan-specific activity against the Polo-box domain (PBD) of Polo-like kinases (PLKs). By targeting this crucial protein-protein interaction domain, this compound disrupts the normal function of PLKs, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available experimental data for this compound, intended to support further research and drug development efforts in oncology.

Chemical Structure and Properties

This compound is a benzamide derivative with the molecular formula C₁₄H₁₀BrN₃O₃S. Its chemical name is 5-bromo-N-(5-sulfamoyl-1,3-thiazol-2-yl)benzamide.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1239513-63-3 | ChemicalBook[1] |

| Molecular Formula | C₁₄H₁₀BrN₃O₃S | BIOZOL[2] |

| Molecular Weight | 380.22 g/mol | BIOZOL[2] |

Mechanism of Action

This compound functions as a pan-specific inhibitor of the Polo-box domain (PBD) of Polo-like kinases (PLKs). The PBD is a non-catalytic region within PLKs that is essential for their proper subcellular localization and for mediating interactions with their substrates. By binding to the PBD, this compound allosterically inhibits the function of PLKs, preventing them from localizing to critical structures during mitosis, such as centrosomes and kinetochores. This disruption of PLK function leads to defects in mitotic progression, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (μM) | Source |

| PLK1 (PBD) | 3.2 | BIOZOL[2] |

| PLK2 (PBD) | 1.7 | BIOZOL[2] |

| PLK3 (PBD) | >50 | BIOZOL[2] |

Signaling Pathway

Polo-like kinases, particularly PLK1, are master regulators of the cell cycle, playing crucial roles in mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Inhibition of the PLK1 PBD by this compound disrupts these processes.

Caption: this compound inhibits the Polo-box domain of PLK1, disrupting mitosis and leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays of this compound are not extensively available in the public domain. However, based on the characterization of other PBD inhibitors, the following general methodologies are applicable.

General Synthesis of N-(thiazol-2-yl)benzamide Derivatives

The synthesis of this compound and related analogs can be achieved through the condensation of a substituted benzoyl chloride with an appropriate aminothiazole derivative.

Caption: General workflow for the synthesis of this compound.

Polo-Box Domain Binding Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a common method to assess the binding of small molecules to the PBD.

Principle: A fluorescently labeled peptide known to bind to the PBD is used. When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PBD, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor like this compound will compete with the fluorescent peptide for binding to the PBD, causing a decrease in fluorescence polarization.

Protocol Outline:

-

Reagents:

-

Purified recombinant PLK1 PBD protein.

-

Fluorescently labeled peptide ligand (e.g., with FITC or TAMRA).

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

A constant concentration of the PLK1 PBD and the fluorescent peptide are incubated in the assay buffer in a microplate.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated at room temperature to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Assay for Mitotic Arrest

Principle: The ability of this compound to induce mitotic arrest can be assessed by immunofluorescence staining of key mitotic markers.

Protocol Outline:

-

Cell Culture:

-

Cancer cell lines (e.g., HeLa) are cultured under standard conditions.

-

-

Treatment:

-

Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Immunofluorescence Staining:

-

Cells are fixed and permeabilized.

-

Cells are stained with primary antibodies against mitotic markers such as phosphorylated Histone H3 (a marker for mitotic cells) and α-tubulin (to visualize the mitotic spindle).

-

Appropriate fluorescently labeled secondary antibodies are used for detection.

-

DNA is counterstained with DAPI.

-

-

Imaging and Analysis:

-

Cells are imaged using fluorescence microscopy.

-

The percentage of cells in mitosis (mitotic index) is quantified by counting the number of phospho-Histone H3-positive cells.

-

Spindle morphology is examined for abnormalities.

-

Conclusion

This compound represents a valuable research tool for studying the roles of Polo-like kinases in cell cycle regulation and oncogenesis. Its ability to specifically target the Polo-box domain offers a distinct mechanism of action compared to ATP-competitive kinase inhibitors. The data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and the development of next-generation PBD-targeted therapies. Further studies are warranted to elucidate its detailed pharmacokinetic and pharmacodynamic properties and to explore its efficacy in various preclinical cancer models.

References

A Technical Guide to Poloxamer Mechanism of Action in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known under the trade name Pluronics®, are synthetic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2][3] This amphiphilic nature grants them unique self-assembly and thermoresponsive properties, making them highly versatile excipients in the pharmaceutical industry for a wide range of applications, including drug solubilization, sustained release, and targeted delivery.[1][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which poloxamers function as effective drug delivery vehicles.

Core Mechanisms of Action

The functionality of poloxamers in drug delivery is primarily driven by four key mechanisms: temperature-sensitive gelation, micelle formation for drug encapsulation, bioadhesion for prolonged residence time, and the inhibition of efflux pumps like P-glycoprotein.

In an aqueous environment, the amphiphilic nature of poloxamer molecules leads to their self-assembly into spherical micelles.[2] This process is initiated when the polymer concentration surpasses the Critical Micelle Concentration (CMC) and the temperature exceeds the Critical Micelle Temperature (CMT) .[6][7][8] The hydrophobic PPO blocks form the core of the micelle, creating a lipophilic microenvironment ideal for encapsulating poorly water-soluble drugs.[9] The hydrophilic PEO blocks form the outer shell or "corona," which interfaces with the aqueous surroundings, ensuring the stability and solubility of the entire structure.[7][9] This micellization process is fundamental to the ability of poloxamers to enhance the solubility and bioavailability of hydrophobic drugs.[2][8]

References

- 1. scielo.br [scielo.br]

- 2. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A review of poloxamer 407 pharmaceutical and pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Poloxamer-based drug delivery systems: Frontiers for treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formulation of Poloxamers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation of Poloxamers for Drug Delivery [mdpi.com]

- 8. Critical micellar concentration: Significance and symbolism [wisdomlib.org]

- 9. Poloxamer-based drug delivery systems: Frontiers for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Poloxamer Copolymers

A Note on Terminology: The term "Poloxipan" does not correspond to a recognized class of copolymers in scientific literature. This guide pertains to Poloxamers , a well-established class of triblock copolymers, which is the likely intended subject of inquiry.

For the Attention of Researchers, Scientists, and Drug Development Professionals: This technical guide provides a comprehensive overview of the core physical properties of Poloxamer copolymers. Poloxamers, also known by the trade name Pluronics®, are nonionic triblock copolymers composed of a central hydrophobic chain of poly(propylene oxide) (PPO) flanked by two hydrophilic chains of poly(ethylene oxide) (PEO).[1][2][3] This unique amphiphilic structure imparts a range of valuable properties, making them versatile excipients in pharmaceutical and biomedical applications, particularly in drug delivery systems.[2][3][4]

Nomenclature and Structural Characteristics

The nomenclature of poloxamers provides key information about their structure. The generic name "poloxamer" is followed by a three-digit number. The first two digits, when multiplied by 100, indicate the approximate molecular weight of the hydrophobic PPO core. The last digit, multiplied by 10, represents the weight percentage of the hydrophilic PEO content.[1][5] For instance, Poloxamer 407 (P407) has a PPO core with a molecular weight of approximately 4000 g/mol and a 70% PEO content.[1]

The trade name "Pluronic®" uses a letter-number designation. The letter (L for liquid, P for paste, F for solid) indicates the physical form at room temperature. The first one or two digits multiplied by 300 give the approximate molecular weight of the PPO block, and the last digit multiplied by 10 gives the weight percentage of the PEO content.[1]

Core Physical Properties: Quantitative Data

The physical and chemical properties of poloxamers vary depending on the lengths of the PPO and PEO blocks and the overall molecular weight. These variations allow for the selection of specific poloxamer grades for diverse applications.

| Poloxamer | Pluronic® Grade | Average Molecular Weight ( g/mol ) | PPO Block Units (approx.) | PEO Block Units (per chain, approx.) | PEO Content (%) | Physical Form at Room Temp. |

| P188 | F68 | 7680 - 9510 | 27 | 80 | 81.8 ± 1.9 | Solid |

| P237 | F87 | 6840 - 8830 | 37 | 64 | 72.4 ± 1.9 | Solid |

| P338 | F108 | 12700 - 17400 | 44 | 141 | 83.1 ± 1.7 | Solid |

| P407 | F127 | 9840 - 14600 | 56 | 101 | 73.2 ± 1.7 | Solid |

| P124 | L44 | 2090 - 2360 | 20 | 12 | 46.7 ± 1.9 | Liquid |

| Poloxamer | Critical Micelle Concentration (CMC) | Critical Micelle Temperature (CMT) | Hydrophilic-Lipophilic Balance (HLB) |

| P188 | ~100-200 µM | > 25°C | 29 |

| P407 | ~2.8 µM | ~10-15°C | 22 |

Note: CMC and CMT values can vary depending on the experimental conditions such as temperature, solvent, and presence of solutes.

Key Physicochemical Behaviors

Micellization

A cornerstone of poloxamer functionality is their ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC) , and a specific temperature, the Critical Micelle Temperature (CMT) .[6] Below the CMC and CMT, poloxamer molecules exist as individual unimers. As the concentration and temperature increase, the hydrophobic PPO blocks aggregate to form a core, shielded from the aqueous environment by a corona of the hydrophilic PEO blocks. This micellization is a dynamic and reversible process.

The formation of these micelles allows for the encapsulation of poorly water-soluble drugs within the hydrophobic core, thereby enhancing their solubility and bioavailability.[4]

Thermoreversible Gelation

Concentrated aqueous solutions of certain poloxamers, notably Poloxamer 407, exhibit thermoreversible gelation.[2] These solutions are liquid at refrigerated temperatures (4-5°C) and transform into a semi-solid gel at physiological temperatures (around 37°C).[7] This transition is reversible upon cooling.

This property is of significant interest for in-situ gelling drug delivery systems. A drug-loaded poloxamer solution can be administered as a liquid, which then forms a gel depot at the site of action, providing sustained drug release.[7] The sol-gel transition temperature is influenced by the poloxamer concentration, the PEO/PPO ratio, and the presence of other excipients.[7][8] For instance, increasing the concentration of Poloxamer 407 leads to a decrease in the gelation temperature.[9] Conversely, the addition of the more hydrophilic Poloxamer 188 to a Poloxamer 407 formulation can increase the gelation temperature.[7][8]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.

Principle: Pyrene, a hydrophobic fluorescent probe, partitions into the hydrophobic core of the micelles as they form. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of the surrounding environment. In a polar aqueous environment, the I₁/I₃ ratio is high. When pyrene is incorporated into the non-polar core of the micelles, this ratio decreases. The CMC is determined by plotting the I₁/I₃ ratio against the logarithm of the poloxamer concentration and identifying the inflection point.[6][10]

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the poloxamer in purified water at a concentration well above the expected CMC.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 6x10⁻⁶ M.[11]

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of the poloxamer with varying concentrations by serial dilution of the stock solution.

-

To each poloxamer solution, add a small, consistent volume of the pyrene stock solution to achieve a final pyrene concentration of around 7x10⁻⁷ M.[11] If an organic solvent is used for the pyrene stock, ensure the final concentration of the solvent is minimal (e.g., <0.1%) and consistent across all samples to avoid affecting micellization.[11] Some protocols recommend evaporating the solvent before adding the surfactant solution.[11]

-

-

Fluorescence Measurement:

-

Equilibrate the samples at the desired temperature.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically set to 334 nm, and the emission is scanned from approximately 350 to 450 nm.[12]

-

Record the intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks.[12]

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each poloxamer concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the poloxamer concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[11]

-

Characterization of Sol-Gel Transition and Rheological Properties

The thermoreversible gelation of poloxamer solutions is a key property that can be characterized by determining the sol-gel transition temperature and the viscoelastic properties of the hydrogel.

4.2.1. Determination of Sol-Gel Transition Temperature (Tgel)

-

Tube Inversion Method: This is a simple and widely used method for visually determining the gelation temperature.

Detailed Methodology:

-

Prepare the poloxamer solution using the cold method (dissolving the polymer in cold water with continuous stirring).[13]

-

Place a known volume (e.g., 2 mL) of the poloxamer solution into a vial.

-

Immerse the vial in a temperature-controlled water bath.

-

Gradually increase the temperature of the water bath (e.g., in increments of 1°C).

-

At each temperature increment, invert the vial by 90°. The sol-gel transition temperature is defined as the temperature at which the solution no longer flows upon inversion.[13][14][15]

-

-

Rheological Measurement: A more precise determination of the Tgel can be obtained using a rheometer.

Principle: The sol-gel transition is a viscoelastic phenomenon. In the sol state, the viscous modulus (G'') is greater than the elastic modulus (G'). As the solution transitions to a gel, the elastic modulus (G') increases and eventually surpasses the viscous modulus. The Tgel is often defined as the temperature at which G' = G''.[7]

Detailed Methodology:

-

Place the poloxamer solution onto the plate of a rheometer equipped with a temperature control unit.[16]

-

Perform a temperature sweep, typically from a low temperature (e.g., 10°C) to a higher temperature (e.g., 40°C) at a controlled heating rate (e.g., 1-2°C/min).[9][16][17]

-

During the temperature ramp, apply a small, constant oscillatory shear strain and frequency (e.g., 1% strain at 1 Hz) to monitor the changes in the storage modulus (G') and the loss modulus (G'').[7][16]

-

Plot G' and G'' as a function of temperature. The Tgel is the temperature at the crossover point where G' equals G''.

-

4.2.2. Rheological Characterization of the Hydrogel

Principle: Rheology is the study of the flow and deformation of matter. For poloxamer hydrogels, rheological measurements provide information about their viscosity, elasticity, and structural integrity.

Detailed Methodology:

-

Sample Preparation: Prepare the poloxamer hydrogel by allowing the solution to equilibrate at a temperature above its Tgel.

-

Viscosity Measurement:

-

Perform a shear rate sweep at a constant temperature (e.g., 37°C).

-

Measure the viscosity as a function of increasing shear rate. Poloxamer hydrogels typically exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate.

-

-

Oscillatory Frequency Sweep:

-

At a constant temperature and a fixed strain within the linear viscoelastic region, vary the oscillation frequency.

-

This measurement provides information about the gel's structure and stability over different time scales. For a stable gel, G' should be greater than G'' and relatively independent of frequency.

-

Visualization of Poloxamer Self-Assembly

The following diagrams illustrate the temperature-dependent self-assembly of poloxamers in an aqueous solution and a typical experimental workflow for their characterization.

Caption: Temperature-dependent self-assembly of Poloxamer copolymers.

Caption: Experimental workflow for Poloxamer characterization.

References

- 1. Poloxamer - Wikipedia [en.wikipedia.org]

- 2. Poloxamer 407 VS Poloxamer 188 Factory Sell Top Quality [biolyphar.com]

- 3. specialchem.com [specialchem.com]

- 4. Poloxamer-Based Thermoreversible Gel for Topical Delivery of Emodin: Influence of P407 and P188 on Solubility of Emodin and Its Application in Cellular Activity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phexcom.com [phexcom.com]

- 6. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thermosensitive Polymer Blend Composed of Poloxamer 407, Poloxamer 188 and Polycarbophil for the Use as Mucoadhesive In Situ Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lsmu.lt [lsmu.lt]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanical, Rheological and Release Behaviors of a Poloxamer 407/Poloxamer 188/Carbopol 940 Thermosensitive Composite Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of Poloxamers

A Note on Terminology: This guide details the synthesis and characterization of Poloxamers . It is presumed that the query for "Poloxipan" was a typographical error, as Poloxamers are a well-established class of polymers with the intended applications.

Poloxamers are nonionic triblock copolymers composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO). These polymers are widely recognized for their surfactant properties and are extensively used in the pharmaceutical industry as emulsifiers, solubilizing agents, and in drug delivery systems. Their unique temperature-dependent self-assembling and thermo-gelling behavior makes them particularly attractive for a variety of biomedical applications.

Synthesis of Poloxamers

Poloxamers are synthesized through a sequential anionic ring-opening polymerization of propylene oxide and ethylene oxide.[1] The process is initiated by a bifunctional initiator, typically propylene glycol, and catalyzed by a strong base like potassium hydroxide.[2][3]

The synthesis proceeds in two main steps:

-

Formation of the Hydrophobic PPO Block: Propylene oxide is added to propylene glycol in the presence of an alkaline catalyst. The length of the hydrophobic PPO core is controlled by the molar ratio of propylene oxide to the propylene glycol initiator.[4]

-

Addition of the Hydrophilic PEO Blocks: Ethylene oxide is subsequently added to both ends of the PPO block. The percentage of the hydrophilic PEO content is determined by the amount of ethylene oxide added.[4]

Following polymerization, the catalyst is neutralized and removed to yield the final Poloxamer product. The general reaction scheme is illustrated below.

Characterization Techniques

A suite of analytical techniques is employed to characterize the structural and physicochemical properties of Poloxamers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and composition of Poloxamers, specifically the ratio of ethylene oxide (EO) to propylene oxide (PO) units.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the Poloxamer sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the characteristic signals:

-

Integration: Integrate the area under the peak for the PO methyl protons (I₁) and the area under the peaks for the backbone protons (I₂).

-

Calculation: The percentage of polyoxyethylene can be calculated using the ratio of these integrals.[5]

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Poloxamer structure, confirming its identity.

Experimental Protocol for FTIR:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, mix a small amount of the Poloxamer with dry KBr powder and press it into a transparent disk.[6]

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the FTIR spectrometer and record the spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands:

-

O-H stretching: A broad band around 3485 cm⁻¹ due to the terminal hydroxyl groups.[7]

-

C-H stretching: Aliphatic C-H stretching vibrations around 2880-2900 cm⁻¹.[7]

-

C-O stretching: A strong, characteristic C-O-C ether linkage stretching band around 1100-1124 cm⁻¹.[6][7]

-

O-H bending: An in-plane O-H bend may be observed around 1343 cm⁻¹.[7]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is employed to determine the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of Poloxamers.

Experimental Protocol for GPC/SEC:

-

Sample Preparation: Dissolve a known concentration of the Poloxamer (e.g., 1-2 mg/mL) in the mobile phase solvent (e.g., THF or DMF).[8] Filter the solution through a 0.2 µm or 0.45 µm filter to remove any particulate matter.[8]

-

System Setup:

-

Columns: Use a set of GPC columns appropriate for the expected molecular weight range of the Poloxamer.

-

Mobile Phase: Select a suitable solvent that fully dissolves the polymer, such as tetrahydrofuran (THF) or dimethylformamide (DMF).[9]

-

Detector: A refractive index (RI) detector is commonly used.

-

-

Calibration: Calibrate the system using a series of narrow PDI polymer standards (e.g., polystyrene or polyethylene glycol) with known molecular weights.[10]

-

Analysis: Inject the prepared sample solution into the GPC system and record the chromatogram.

-

Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the chromatogram using the calibration curve.[11]

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of Poloxamers, such as their melting point (Tm) and glass transition temperature (Tg).

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 5-10 mg of the Poloxamer sample into an aluminum DSC pan and hermetically seal it.[12]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).[12] An inert atmosphere (e.g., nitrogen) is typically used.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The melting point of Poloxamers appears as a sharp endothermic peak. For example, Poloxamer 407 shows a melting peak around 55-60 °C.[13][14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol for TGA:

-

Sample Preparation: Place a small, accurately weighed amount of the Poloxamer sample (e.g., 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen) to a high temperature (e.g., 600 °C).[15]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. This curve indicates the onset temperature of decomposition and the temperature at which maximum degradation occurs. Poloxamer 188, for instance, shows significant weight loss starting around 300-400 °C.[16]

Quantitative Data Summary

The properties of Poloxamers can be tailored by varying the lengths of the PPO and PEO blocks. The following tables summarize key quantitative data for some common Poloxamers (also known by the trade name Pluronic®).

Table 1: Physicochemical Properties of Common Poloxamers

| Poloxamer (Pluronic®) | Average Molecular Weight (Da) | PEO Content (%) | Physical Form at 25°C | HLB Value |

| P188 (F68) | 8,400 | 80 | Solid Flake | 29 |

| P237 (F87) | 7,700 | 70 | Solid Flake | 24 |

| P338 (F108) | 14,600 | 80 | Solid Flake | 27 |

| P407 (F127) | 12,600 | 70 | Solid Flake | 22 |

| P124 (L44) | 2,200 | 40 | Liquid | 16 |

| P105 (L35) | 1,900 | 50 | Liquid | 18-23 |

Data compiled from multiple sources.[1][17][18]

Table 2: Micellar and Thermal Properties of Selected Poloxamers

| Poloxamer (Pluronic®) | Critical Micelle Concentration (CMC) | Melting Point (°C) |

| P188 (F68) | 4.8 x 10⁻⁴ M | ~52 |

| P407 (F127) | 2.8 x 10⁻⁶ M | ~56 |

Data compiled from multiple sources.[3][19]

Visualization of Key Processes

Micelle Formation Pathway

A key characteristic of Poloxamers in aqueous solutions is their ability to self-assemble into micelles above a certain concentration (the Critical Micelle Concentration, CMC) and temperature. This process is fundamental to their use in solubilizing hydrophobic drugs.

Experimental Workflow for Characterization

The comprehensive characterization of a Poloxamer sample involves a logical sequence of analytical techniques to determine its identity, purity, and physicochemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Preparation of Poloxamer188-b-PCL and Study on in vitro Radioprotection Activity of Curcumin-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. aimplas.net [aimplas.net]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Convert tabular data to graphviz DOT format - Stack Overflow [stackoverflow.com]

- 15. researchgate.net [researchgate.net]

- 16. Table 2 from Pluronic block copolymer micelles : structure and dynamics | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pharma.basf.com [pharma.basf.com]

- 19. pharma.basf.com [pharma.basf.com]

Critical Micelle Concentration of Poloxamer Grades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of various Poloxamer grades, also known by their trade name Pluronics®. Poloxamers are nonionic triblock copolymers composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO). Their amphiphilic nature enables them to self-assemble into micelles in aqueous solutions above a certain concentration, the CMC. This phenomenon is of paramount importance in a wide array of pharmaceutical applications, including drug solubilization, controlled release, and as stabilizing agents.

Understanding Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant, representing the concentration at which the surfactant monomers in a solution begin to form aggregates or micelles. Below the CMC, Poloxamer molecules exist predominantly as individual unimers. As the concentration increases to the CMC, there is a sharp transition where the unimers associate to form spherical micelles, with the hydrophobic PPO cores shielded from the aqueous environment by a corona of hydrophilic PEO chains. This micellization process is crucial for the encapsulation and delivery of hydrophobic drugs.

Several factors can influence the CMC of Poloxamers, including:

-

Molecular Weight and Composition: The lengths of the PPO and PEO blocks significantly impact the CMC. Generally, an increase in the hydrophobic PPO block length leads to a decrease in the CMC, as the greater hydrophobicity drives micellization at lower concentrations.

-

Temperature: Poloxamers exhibit inverse temperature-dependent solubility in water. As the temperature increases, the PEO chains become less hydrated, increasing the overall hydrophobicity of the polymer and thus lowering the CMC.[1][2][3]

-

Presence of Additives: The addition of salts or other excipients to a Poloxamer solution can alter the CMC by affecting the hydration of the polymer chains.[4][5]

Quantitative Data on CMC of Poloxamer Grades

The following table summarizes the critical micelle concentration values for various Poloxamer grades as reported in the literature. It is important to note that the reported CMC values can vary depending on the experimental method, temperature, and purity of the Poloxamer.

| Poloxamer Grade | Other Names | Molecular Weight ( g/mol ) | CMC (mM) | CMC (% w/v) | Temperature (°C) | Reference |

| P188 | Pluronic® F68 | 7680 - 9510 | ~0.04 - 0.48 | ~0.1 | 25 - 37 | [6][7][8][9] |

| P407 | Pluronic® F127 | 9840 - 14600 | ~0.0028 - 0.34 | ~0.26 - 0.8 | 25 - 37 | [1][2][9][10][11] |

| P184 | - | - | ~0.6 | - | 25 | [6] |

| P85 | Pluronic® P85 | - | - | <0.01 (below CMC) | - | [12] |

| L121 | Pluronic® L121 | - | - | - | - | [1] |

| F108 | Pluronic® F108 | - | - | - | - | [1] |

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a distinct change in this property occurs.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants.

Methodology:

-

A series of aqueous solutions of the Poloxamer are prepared at various concentrations.

-

The surface tension of each solution is measured using a tensiometer, often employing the Wilhelmy plate or Du Noüy ring method.

-

The surface tension is then plotted against the logarithm of the Poloxamer concentration.

-

Initially, the surface tension decreases linearly with the increasing logarithm of the concentration as the Poloxamer unimers adsorb at the air-water interface.

-

Once the surface is saturated, the surface tension reaches a plateau. The concentration at which this break in the plot occurs is taken as the CMC.[13][14]

Fluorescence Spectroscopy

This method utilizes fluorescent probes that are sensitive to the polarity of their microenvironment.

Methodology:

-

A hydrophobic fluorescent probe (e.g., pyrene) is added to a series of Poloxamer solutions of varying concentrations.

-

At concentrations below the CMC, the probe resides in the polar aqueous environment.

-

Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles.

-

This change in the microenvironment of the probe leads to a significant alteration in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

-

The CMC is determined from the inflection point of the plot of the fluorescence property versus the Poloxamer concentration.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Concentration, temperature, and salt-induced micellization of a triblock copolymer Pluronic L64 in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharma.basf.com [pharma.basf.com]

- 8. pharma.basf.com [pharma.basf.com]

- 9. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of novel amphiphilic copolymer stearic acid-coupled F127 nanoparticles for nano-technology based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharma.basf.com [pharma.basf.com]

- 12. Pluronic p85 block copolymer enhances opioid peptide analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biocompatibility and Toxicity of Poloxamers for In Vivo Studies

Disclaimer: The term "Poloxipan" is not commonly found in scientific literature. This guide assumes the user is referring to "Poloxamer," a well-established class of biocompatible polymers.

Poloxamers, also known by the trade name Pluronic®, are synthetic triblock copolymers composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO). Their unique amphiphilic nature and thermosensitive properties have made them invaluable in a wide range of biomedical applications, including drug delivery, tissue engineering, and as pharmaceutical excipients.[1][2] This guide provides a comprehensive overview of the biocompatibility and toxicity of poloxamers for in vivo research, targeting researchers, scientists, and drug development professionals.

Biocompatibility Profile

Poloxamers are generally regarded as biocompatible materials and have been approved by the U.S. Food and Drug Administration (FDA) for various applications.[1][3] Their biocompatibility stems from their chemical inertness and the hydrophilic PEO chains that minimize protein adsorption and cellular interaction.

-

General Biocompatibility : Poloxamers are considered biocompatible for topical applications and do not show obvious toxicity in animal studies.[4] They are widely used for treating dermal and mucous membranes due to their mucoadhesive properties.[4] Formulations based on Poloxamer 407 and nano-hydroxyapatite have been shown to be biocompatible in subcutaneous tissue, with inflammatory responses decreasing over time.[5]

-

Cellular Interactions : At a cellular level, poloxamers can enhance cellular affinity. Poloxamer 188, at concentrations of 5% wt or higher, has been shown to promote the adhesion and proliferation of mouse embryonic fibroblasts.[4] The introduction of poloxamers into scaffolds, such as those made of poly(e-caprolactone-co-lactide) (PLCL), improves the hydrophilicity and supports cell migration and proliferation.[4]

-

Tissue Engineering : In tissue engineering, poloxamer-based hydrogels are utilized for 3-D cell encapsulation.[6] For instance, a thermosensitive hydrogel composed of poloxamer, polylysine, and heparin has been shown to facilitate endometrial tissue regeneration by maintaining the functional stability of bone marrow stem cells.[2]

-

Neuroprotection : Poloxamer 188 has demonstrated neuroprotective effects.[3] It has been shown to reduce inflammation and neuronal damage during the implantation of microelectrodes into the central nervous system.[7][8] It can protect neurons against ischemia/reperfusion injury by preserving the integrity of cell membranes and the blood-brain barrier.[1][9]

In Vivo Toxicity Profile

While generally safe, the toxicity of poloxamers can be influenced by the specific type of poloxamer, its concentration, route of administration, and the lipophilicity of the polymer.

Poloxamers exhibit relatively low acute toxicity.[10][11] The toxicity is often proportional to the lipophilicity of the poloxamer; more lipophilic poloxamers tend to produce more severe lesions upon injection.[12]

| Poloxamer Type | Animal Model | Route of Administration | LD50 | Reference |

| Various | Animals | Not Specified | 5 to 34.6 g/kg | [10][11] |

| Poloxamer 188 | Rat | Oral | >5000 mg/kg | [9] |

| Poloxamer 188 | Rat | Oral | 9380 mg/kg | [13] |

Table 1: Acute Toxicity Data for Poloxamers

-

Intramuscular Injection : Studies in rabbits have shown that the muscle toxicity of poloxamer vehicles is proportional to their lipophilicity.[12] Poloxamer 407 (25% w/w) and Poloxamer 238 showed tissue reactions and elevations in creatinine phosphokinase comparable to normal saline, suggesting their suitability for intramuscular injections.[12]

-

Dermal and Ocular Irritation : Poloxamers are not considered dermal irritants or sensitizers in animals, though they can be minimal ocular irritants.[10][14] A short-term dermal toxicity study of Poloxamer 184 in rabbits at doses up to 1000 mg/kg resulted in only slight erythema and a mild intradermal inflammatory response.[10][11]

-

Subcutaneous Administration : Subcutaneous injection of carboplatin in a Poloxamer 407 gel in rats showed no significant local adverse effects or wound healing complications.[15]

-

Hyperlipidemia : A notable side effect associated with the repeated administration of Poloxamer 407 is the induction of hyperlipidemia, characterized by a significant increase in blood lipid levels.[16] This effect has been consistently observed in various animal models, leading to the development of atherosclerosis after prolonged treatment.[17]

-

Organ-Specific Effects : Short-term intravenous administration of high doses of Poloxamer 108 (up to 4 g/kg) in animals resulted in diffuse hepatocellular vacuolization and renal tubular dilation.[10] Long-term feeding studies with Poloxamer 188 in rats (up to 7.5% in the diet for 2 years) caused diarrhea and a slight decrease in growth at higher concentrations but did not affect survival.[11][14]

-

Hemolytic Activity : The hemolytic activity of poloxamer formulations is an important consideration for parenteral administration. A study on resveratrol-loaded Poloxamer 407 nanoparticles showed a low level of blood hemolysis (3.9% at 80 µg/ml), indicating significant red blood cell protection.[18][19]

-

Genotoxicity and Carcinogenicity : An Ames test for Poloxamer 407 did not show any mutagenic activity.[10] Furthermore, some studies have suggested potential anticarcinogenic effects, as poloxamers may increase the sensitivity of multidrug-resistant cancer cells to anticancer drugs.[10][20]

Experimental Protocols

This section outlines general methodologies for assessing the biocompatibility and toxicity of poloxamers in vivo.

-

Objective : To evaluate the local tissue response to a poloxamer-based hydrogel following subcutaneous implantation in a rodent model.

-

Materials :

-

Test animals (e.g., Sprague-Dawley rats or BALB/c mice).

-

Sterile poloxamer hydrogel formulation.

-

Negative control (e.g., sterile saline).

-

Surgical instruments for implantation.

-

Anesthesia (e.g., isoflurane, ketamine/xylazine).

-

Histological processing reagents (formalin, ethanol series, xylene, paraffin).

-

Stains (e.g., Hematoxylin and Eosin - H&E).

-

-

Procedure :

-

Acclimatize animals for at least one week before the study.

-

Anesthetize the animal using an approved protocol.

-

Shave and disinfect the dorsal skin area.

-

Create a small subcutaneous pocket using blunt dissection.

-

Inject a defined volume (e.g., 100-200 µL) of the sterile poloxamer hydrogel into the pocket. The hydrogel is typically kept cold to remain in a liquid state for injection and will form a gel at body temperature.[21]

-

In a separate location, inject an equivalent volume of sterile saline as a control.

-

Suture or staple the incision site.

-

Monitor the animals daily for any signs of distress, inflammation, or adverse reactions at the injection site.

-

At predetermined time points (e.g., 7, 14, and 30 days), euthanize a subset of animals.[5]

-

Excise the implant and surrounding tissue.

-

Fix the tissue in 10% neutral buffered formalin.

-

Process the tissue for paraffin embedding, sectioning, and H&E staining.

-

A qualified pathologist should evaluate the stained sections for signs of inflammation (acute and chronic), fibrosis, necrosis, and neovascularization. The response should be graded according to standards like ISO 10993-6.

-

-

Data Analysis : Compare the histological scores of the poloxamer hydrogel group with the saline control group at each time point using appropriate statistical methods.

-

Objective : To determine the effect of repeated Poloxamer 407 administration on serum lipid profiles in mice.

-

Materials :

-

Test animals (e.g., C57BL/6 mice).

-

Poloxamer 407 solution (e.g., 30% w/v in saline).

-

Control vehicle (sterile saline).

-

Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes).

-

Clinical chemistry analyzer for lipid profiling (total cholesterol, triglycerides).

-

-

Procedure :

-

Divide animals into a treatment group and a control group.

-

Administer Poloxamer 407 (e.g., 500 mg/kg) to the treatment group via intraperitoneal injection every 2-3 days for a specified period (e.g., 4 weeks).[17]

-

Administer an equivalent volume of saline to the control group.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the treatment period, fast the animals overnight.

-

Collect blood samples via a suitable method (e.g., retro-orbital sinus, cardiac puncture).

-

Separate the serum.

-

Analyze serum samples for total cholesterol and triglyceride levels.

-

-

Data Analysis : Compare the serum lipid levels between the Poloxamer 407-treated group and the saline control group using a t-test or ANOVA.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for in vivo biocompatibility testing of poloxamer hydrogels.

Caption: Proposed mechanism of Poloxamer 188's neuroprotective and anti-inflammatory action.

Conclusion

Poloxamers are a versatile class of polymers with a well-established record of biocompatibility, making them suitable for a multitude of in vivo applications. Their toxicity profile is generally low, although researchers must consider dose, administration route, and the specific poloxamer type. The potential for Poloxamer 407 to induce hyperlipidemia is a critical consideration for studies involving repeated systemic administration. By understanding these properties and employing rigorous experimental protocols, scientists can effectively and safely leverage poloxamers in the development of advanced drug delivery systems and tissue engineering constructs.

References

- 1. scielo.br [scielo.br]

- 2. nmb-journal.com [nmb-journal.com]

- 3. Poloxamer 188 (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The biocompatibility of PluronicF127 fibrinogen-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preventing Neuronal Damage and Inflammation In-Vivo During Cortical Microelectrode Implantation Through the Use of Poloxamer P-188 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poloxamer 188 Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Safety assessment of poloxamers 101, 105, 108, 122, 123, 124, 181, 182, 183, 184, 185, 188, 212, 215, 217, 231, 234, 235, 237, 238, 282, 284, 288, 331, 333, 334, 335, 338, 401, 402, 403, and 407, poloxamer 105 benzoate, and poloxamer 182 dibenzoate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. cosmeticsinfo.org [cosmeticsinfo.org]

- 15. Pharmacokinetics and toxicity of subcutaneous administration of carboplatin in poloxamer 407 in a rodent model pilot study | PLOS One [journals.plos.org]

- 16. A Review of Poloxamer 407-Induced Hyperlipidemia in In Vivo Studies | ITEGAM-JETIA [itegam-jetia.org]

- 17. Effect of poloxamer 407 administration on the serum lipids profile, anxiety level and protease activity in the heart and liver of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. Pluronic Block Copolymers: Evolution of Drug Delivery Concept from Inert Nanocarriers to Biological Response Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Injectable Poloxamer Hydrogels for Local Cancer Therapy | MDPI [mdpi.com]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance of Poloxamers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic-lipophilic balance (HLB) of poloxamers, a critical parameter influencing their application in drug delivery and other advanced formulations. This document details the structural basis of their amphiphilic nature, quantitative data on various poloxamer grades, and detailed experimental protocols for their characterization.

Introduction to Poloxamers

Poloxamers are synthetic triblock copolymers composed of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1] This unique structure imparts amphiphilic properties, allowing them to act as nonionic surfactants. The lengths of the PEO and PPO blocks can be varied, resulting in a wide range of poloxamers with different physicochemical properties and applications.[1] They are widely used in the pharmaceutical industry as emulsifiers, solubilizing agents, and for creating thermoreversible gels for controlled drug release.[2]

The naming of poloxamers, such as Poloxamer 407 (P407), provides information about their molecular structure. The first two digits multiplied by 100 give the approximate molecular mass of the PPO core, and the last digit multiplied by 10 gives the percentage of the PEO content.[1]

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. The HLB value is a crucial factor in determining the surfactant's behavior and suitability for a specific application, such as forming oil-in-water (o/w) or water-in-oil (w/o) emulsions. For non-ionic surfactants like poloxamers, the HLB value is calculated based on the weight percentage of the hydrophilic portion (PEO) of the molecule.

Quantitative Data of Common Poloxamers

The properties of various poloxamer grades are summarized in the table below, providing a comparative overview of their molecular weights, PEO and PPO content, and corresponding HLB values.

| Poloxamer Grade | Pluronic® Grade | Average Molecular Weight ( g/mol ) | PPO Units (b) | PEO Units (2a) | PEO Content (%) | HLB Value |

| 124 | L44 | 2090-2360 | 20 | 22 | 40 | 16 |

| 188 | F68 | 7680-9510 | 27 | 158 | 80 | 29 |

| 237 | F87 | 6840-8830 | 39 | 128 | 70 | 24 |

| 338 | F108 | 12700-17400 | 54 | 294 | 80 | 27 |

| 407 | F127 | 9840-14600 | 67 | 200 | 70 | 18-23 |

Data compiled from multiple sources.

Experimental Protocols

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB of poloxamers can be determined experimentally using various methods. One common approach is the emulsion method, where the stability of an emulsion formed with a known oil phase is evaluated.

Protocol: Emulsion Stability Method

-

Preparation of Surfactant Blends: Prepare a series of blends of two well-characterized surfactants with known HLB values, one with a low HLB and one with a high HLB. The proportions are varied to create a range of HLB values.

-

Emulsification: For each surfactant blend, prepare an oil-in-water emulsion with a specific oil phase at a defined concentration. Homogenize the mixture under controlled conditions (e.g., using a high-shear mixer) for a set period.

-

Stability Assessment: Observe the stability of the resulting emulsions over time. This can be done visually by monitoring for phase separation or creaming, or instrumentally by measuring changes in droplet size distribution using techniques like dynamic light scattering.

-

HLB Determination: The HLB of the poloxamer is considered to be the HLB of the surfactant blend that produces the most stable emulsion (i.e., smallest and most uniform droplet size with minimal change over time).[3]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This is a critical parameter for applications involving solubilization and drug delivery.

Protocol: Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

-

Stock Solutions: Prepare a stock solution of the poloxamer in purified water and a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of the poloxamer. Add a small aliquot of the pyrene stock solution to each poloxamer solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The organic solvent should be allowed to evaporate.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of pyrene in each poloxamer solution using a spectrofluorometer. The excitation wavelength is typically around 335 nm.

-

Data Analysis: Analyze the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm (I₁/I₃ ratio). A significant decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core.[4][5]

-

CMC Determination: Plot the I₁/I₃ ratio as a function of the logarithm of the poloxamer concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[6]

Protocol: Surface Tension Method

-

Solution Preparation: Prepare a series of aqueous solutions of the poloxamer with increasing concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[7][8][9]

-

CMC Determination: Plot the surface tension as a function of the logarithm of the poloxamer concentration. The surface tension will decrease with increasing poloxamer concentration and then plateau. The concentration at which the break in the curve occurs is the CMC.[8]

Visualization of Core Concepts

To further elucidate the principles discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: General structure of a Poloxamer molecule.

Caption: Relationship between Poloxamer block length and HLB value.

Caption: The process of Poloxamer micellization.

Caption: Workflow for characterizing Poloxamer drug delivery systems.

References

- 1. Poloxamer - Wikipedia [en.wikipedia.org]

- 2. Enhancement of the mechanical and drug-releasing properties of poloxamer 407 hydrogels with casein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins [mdpi.com]

- 4. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. commons.erau.edu [commons.erau.edu]

An In-depth Technical Guide to Poloxamers in Tissue Engineering

Introduction: This technical guide provides a comprehensive overview of Poloxamers, a class of thermoresponsive polymers, and their exploratory applications in the field of tissue engineering. It is intended for researchers, scientists, and drug development professionals. While the query specified "Poloxipan," the body of scientific literature extensively refers to "Poloxamers" (also known by the trade name Pluronics®) for these applications. It is presumed that "this compound" is a synonym or a misspelling of Poloxamer. This guide will therefore focus on the properties, experimental applications, and underlying mechanisms of Poloxamers.

Poloxamers are non-ionic triblock copolymers composed of a central hydrophobic block of poly(propylene oxide) (PPO) and two flanking hydrophilic blocks of poly(ethylene oxide) (PEO).[1][2][3] Their unique amphiphilic nature and thermoresponsive behavior, specifically the ability to undergo a sol-gel transition at physiological temperatures, make them highly attractive for biomedical applications, including drug delivery and tissue engineering.[2][4][5] At lower temperatures, Poloxamer solutions exist in a liquid state (sol), which facilitates the mixing with cells or therapeutic agents. Upon reaching body temperature, the solution rapidly transforms into a semi-solid gel, enabling the in-situ formation of scaffolds.[6][7]

These materials are valued for their biocompatibility, low toxicity, and injectability, which allows for minimally invasive procedures.[5][8][9] They have been successfully utilized as injectable scaffolds for loading cells and growth factors, creating a microenvironment that supports cell growth and tissue regeneration.[5][8][10]

Quantitative Data on Poloxamer-Based Hydrogels

The following tables summarize key quantitative parameters of Poloxamer hydrogels from various studies in tissue engineering, providing a comparative look at their physical and biological properties.

Table 1: Rheological and Gelation Properties of Poloxamer Hydrogels

| Poloxamer Type / Composite | Concentration (% w/v) | Gelation Temperature (°C) | Gelation Time | Storage Modulus (G') | Study Focus |

| Pluronic F127 | 25 | ~37 | 5 min | 16,500 Pa | 3D Bioprinting Bio-ink[11] |

| Gelatin:P407 Cryogel | 1:1 to 10:1 ratios | Not specified | Not specified | Not specified | Nucleus Pulposus Regeneration[12] |

| Acrylated T1107/T904 | Not specified | Physiological Temperature | Not specified | Increased vs. PEG control | Tissue Sealant[13] |

Table 2: Biocompatibility and Cell Interaction Data

| Poloxamer Formulation | Cell Type | Viability | Proliferation / Differentiation | Key Finding |

| Pluronic F-127 | Dental Pulp Stem Cells (DPSCs) & hBMMSCs | High viability after 1 week | Supported osteogenic and adipogenic differentiation | Promising non-toxic scaffold for DPSC encapsulation.[14] |

| Poloxamer 407 (P407) | Apical Papilla Stem Cells (SCAPs) | High viability | Enhanced osteogenic differentiation under EMF | Biocompatible for SCAP encapsulation and supports dental tissue regeneration.[15] |

| Poloxamer 188 | Mouse Embryonic Fibroblasts | Not specified | Promoted adhesion and proliferation at ≥5% wt | Improves cellular affinity.[10] |

| Lactoyl-poloxamine/Collagen | HepG2 cells & UVSMCs | High survival levels post-crosslinking | Supported elongated shape of UVSMC cell line | Degradable derivative useful for tissue remodeling.[16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols used in the evaluation of Poloxamer-based scaffolds.

Protocol 1: Preparation and Rheological Characterization of a Thermoresponsive Hydrogel

This protocol is adapted from studies developing bio-inks for 3D bioprinting.[11]

-

Preparation of Poloxamer Solution:

-

Slowly dissolve a specified concentration (e.g., 25% w/v) of Pluronic F127 powder in a sterile, cold (4°C) water-based medium (e.g., phosphate-buffered saline or cell culture medium).

-

Maintain the solution at 4°C with gentle, continuous stirring for several hours until the polymer is completely dissolved and the solution is clear. To avoid foaming and polymer degradation, do not use high-speed vortexing.

-

Store the resulting solution at 4°C.

-

-

Rheological Analysis:

-

Use a rheometer equipped with a temperature control unit and parallel plate geometry.

-

Load the cold Poloxamer solution onto the rheometer plate.

-

Perform temperature sweep tests to determine the sol-gel transition temperature. This is typically done by monitoring the storage modulus (G') and loss modulus (G'') as the temperature is ramped up (e.g., from 10°C to 40°C) at a constant frequency and strain. The gel point is often identified where G' exceeds G''.

-

Conduct frequency sweep tests at a constant temperature (e.g., 37°C) to characterize the viscoelastic properties of the gel.

-

Perform viscosity recovery tests by subjecting the hydrogel to alternating high and low shear rates to simulate the printing process and assess its ability to self-heal.[11]

-

-

Tube Inverting Test:

-

Place vials containing the Poloxamer solution in a water bath with controlled temperature.

-

Increase the temperature incrementally.

-

At each temperature point, invert the vials and observe the flow. The gelation temperature is recorded as the temperature at which the solution no longer flows upon inversion.[11]

-

Protocol 2: Cell Encapsulation and Viability Assay

This protocol describes the process of embedding cells within a Poloxamer hydrogel and assessing their viability.[14][15]

-

Cell Preparation:

-

Culture the desired cells (e.g., Mesenchymal Stem Cells) under standard conditions.

-

Harvest the cells using trypsin-EDTA and centrifuge to form a cell pellet.

-

Resuspend the cell pellet in a small volume of cold culture medium.

-

-

Cell Encapsulation:

-

Gently mix the cell suspension with the cold (4°C) sterile Poloxamer solution to achieve the desired final cell density. Perform this step on ice to prevent premature gelation.

-

The cell-laden hydrogel solution is now ready for culture or injection.

-

-

In Vitro Culture and Gelation:

-

Dispense the cell-laden solution into a culture plate or mold.

-

Incubate at 37°C and 5% CO₂ to induce gelation.

-

Add culture medium on top of the gelled constructs and culture for the desired period, changing the medium regularly.

-

-

Viability Assessment (Live/Dead Assay):

-

After the culture period (e.g., 1, 3, or 7 days), wash the cell-laden gels with PBS.

-

Prepare a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.

-

Incubate the gels in the staining solution for 30-45 minutes at 37°C, protected from light.

-

Wash the gels again with PBS.

-

Visualize the stained cells immediately using a fluorescence microscope. Live and dead cells can be counted to determine the percentage of viability.[14]

-

Visualizing Poloxamer Mechanisms and Workflows

Diagrams generated using Graphviz provide clear visual representations of key processes and pathways relevant to Poloxamer-based tissue engineering.

References

- 1. mdpi.com [mdpi.com]

- 2. nmb-journal.com [nmb-journal.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermoresponsive polymers and their biomedical application in tissue engineering – a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Poloxamer-Based Scaffolds for Tissue Engineering Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermoresponsive Polymers for Biomedical Applications [mdpi.com]

- 7. Temperature-responsive polymer - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Poloxamer-Based Scaffolds for Tissue Engineering Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iris.polito.it [iris.polito.it]

- 12. The fabrication of cryogel scaffolds incorporated with poloxamer 407 for potential use in the regeneration of the nucleus pulposus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formulation and characterization of poloxamine-based hydrogels as tissue sealants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electromagnetic field-assisted cell-laden 3D printed poloxamer-407 hydrogel for enhanced osteogenesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Lactoyl-poloxamine/collagen matrix for cell-containing tissue engineering modules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Poloxamer Hydrogel Formulation in 3D Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) monolayers. This increased physiological relevance is crucial for predictive drug screening, disease modeling, and tissue engineering applications. Poloxamer hydrogels, particularly those based on Poloxamer 407 (also known as Pluronic® F-127), have emerged as a versatile and widely used platform for 3D cell culture. These synthetic triblock copolymers of polyethylene oxide (PEO) and polypropylene oxide (PPO) exhibit thermoresponsive behavior, existing as a solution at low temperatures and forming a gel at physiological temperatures. This property allows for the simple encapsulation of cells within a 3D matrix at a liquid state, which then solidifies at incubator temperatures, providing a supportive scaffold for cell growth and interaction.

These application notes provide a comprehensive guide to the formulation and application of poloxamer hydrogels for 3D cell culture. Detailed protocols for hydrogel preparation, cell encapsulation, and viability assessment are presented, along with a summary of the key physical properties of different poloxamer formulations.

Key Properties of Poloxamer Hydrogels for 3D Cell Culture

The physical properties of poloxamer hydrogels, such as the sol-gel transition temperature and mechanical stiffness, are critical parameters that can influence cell behavior and the success of 3D cultures. These properties are primarily modulated by the concentration of the poloxamer and the inclusion of other poloxamer variants, such as Poloxamer 188 (P188).

Table 1: Effect of Poloxamer 407 Concentration on Gelation Temperature

| Poloxamer 407 Concentration (% w/v) | Gelation Temperature (°C) | Reference(s) |

| 12 | 50 | [1] |

| 14 | 42 | [1] |

| 16 | 35 | [1] |

| 18 | 28 | [1] |

| 20 | 19 | [1] |

Table 2: Effect of Poloxamer 188 Addition on the Gelation Temperature of Poloxamer 407 Hydrogels

| Poloxamer 407 (% w/v) | Poloxamer 188 (% w/v) | Gelation Temperature (°C) | Reference(s) |

| 20 | 0 | ~22-25 | [2] |

| 20 | 2 | ~28 | [2] |

| 20 | 4 | ~33 | [2] |

| 20 | 6 | ~37 | [2] |

Table 3: Representative Mechanical Properties of Poloxamer Hydrogels

| Poloxamer Formulation | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Temperature (°C) | Reference(s) |

| 20% P407 | ~1000 - 3000 | ~200 - 800 | 37 | [3] |

| 25% P407 | >10,000 | - | 37 | [4] |

| 20% P407 / 5% P188 | ~500 - 1500 | ~150 - 500 | 37 | [5] |

Experimental Protocols

Protocol 1: Preparation of Poloxamer Hydrogel Solution

This protocol describes the "cold method" for preparing a sterile poloxamer hydrogel solution.

Materials:

-

Poloxamer 407 powder

-

Poloxamer 188 powder (optional)

-

Phosphate-buffered saline (PBS), sterile and cold (4°C)

-

Sterile magnetic stir bar

-

Sterile glass bottle or beaker

-

Ice bath

-

Sterile filter (0.22 µm)

Procedure:

-

Determine the desired final concentration of the poloxamer(s). For example, to prepare a 20% (w/v) Poloxamer 407 solution, weigh 20 g of Poloxamer 407 powder.

-

Place the sterile glass bottle or beaker containing the appropriate volume of cold, sterile PBS on a magnetic stir plate in an ice bath.

-

Slowly add the poloxamer powder to the cold PBS while stirring continuously. It is crucial to maintain a low temperature (around 4°C) to ensure the poloxamer dissolves properly and to prevent premature gelation.[6]

-

Continue stirring in the cold environment until the poloxamer is completely dissolved. This may take several hours to overnight. The final solution should be clear and homogeneous.[6]

-

For sterilization, filter the cold poloxamer solution through a 0.22 µm sterile filter.

-

Store the sterile poloxamer hydrogel solution at 4°C.

Protocol 2: Encapsulation of Cells in Poloxamer Hydrogel

This protocol details the steps for encapsulating cells within the prepared poloxamer hydrogel.

Materials:

-

Prepared sterile poloxamer hydrogel solution (at 4°C)

-

Cell suspension of the desired cell type, counted and at the desired concentration

-

Cell culture medium

-

Sterile microcentrifuge tubes or multi-well culture plates

-

Pipettes and sterile tips

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Place the sterile poloxamer hydrogel solution on ice to maintain its liquid state.

-

Prepare a single-cell suspension of your cells in culture medium. Centrifuge the cells and resuspend the pellet in a minimal volume of cold culture medium to achieve a high cell density.

-

On ice, mix the cell suspension with the cold poloxamer hydrogel solution at the desired ratio. A common ratio is 1 part cell suspension to 4 parts hydrogel solution, but this can be optimized for your specific application. Gently pipette up and down to ensure a homogeneous cell distribution without introducing air bubbles.

-

Dispense the cell-laden hydrogel solution into the wells of a culture plate or other desired culture vessel.

-

To induce gelation, transfer the culture plate to a 37°C incubator with 5% CO₂. The hydrogel will solidify within 15-30 minutes.

-

After the gel has solidified, carefully add pre-warmed cell culture medium to cover the hydrogel.

-

Culture the 3D cell constructs under standard conditions, changing the medium every 2-3 days.

Protocol 3: Cell Viability Assessment using Live/Dead Staining

This protocol describes a common method for visualizing viable and non-viable cells within the 3D hydrogel construct.

Materials:

-

3D cell-laden hydrogel constructs

-

Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Prepare a working solution of the Live/Dead assay reagents in PBS according to the manufacturer's instructions.

-

Carefully remove the culture medium from the wells containing the 3D constructs.

-

Gently wash the constructs once with PBS.

-

Add the Live/Dead staining solution to each well, ensuring the entire hydrogel is covered.

-

Incubate the plate at 37°C for 30-45 minutes, protected from light.

-

After incubation, carefully remove the staining solution.

-

Wash the constructs gently with PBS.

-

Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

Visualizations

Signaling Pathway: Integrin-Mediated Mechanotransduction in a 3D Hydrogel Matrix

Cells cultured in a 3D hydrogel matrix interact with their environment through cell surface receptors, primarily integrins. This interaction triggers intracellular signaling cascades that influence cell behavior, including proliferation, differentiation, and survival. The following diagram illustrates a simplified overview of this process.

Caption: Integrin-mediated signaling in a 3D hydrogel.

Experimental Workflow: Poloxamer Hydrogel 3D Cell Culture and Analysis

The following diagram outlines the general workflow for establishing and analyzing a 3D cell culture using poloxamer hydrogels.

Caption: Workflow for 3D cell culture in poloxamer hydrogel.

Conclusion

Poloxamer hydrogels offer a user-friendly and highly tunable platform for 3D cell culture. By following the provided protocols and considering the material properties summarized in this document, researchers can successfully establish robust 3D cell culture models for a variety of applications in basic research and drug development. The ability to easily encapsulate cells and control the physical environment makes poloxamer hydrogels a valuable tool for advancing our understanding of cell biology in a more physiologically relevant context.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rheological and Injectability Evaluation of Sterilized Poloxamer-407-Based Hydrogels Containing Docetaxel-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Application Notes and Protocols for Using Poloxipan as a Shear Protectant in CHO Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. However, their suspension culture in bioreactors exposes them to hydrodynamic forces, primarily from agitation and gas sparging, which can induce shear stress. This stress can lead to reduced cell viability, decreased productivity, and negatively impact product quality. Poloxipan, also known as Poloxamer 188 or Pluronic F-68, is a non-ionic block copolymer widely used in CHO cell culture media to protect cells from shear-induced damage.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound as a shear protectant, including its mechanism of action, recommended concentrations, and detailed protocols for its evaluation.

Mechanism of Action